Echinatin

Beschreibung

an antioxidant with cardioprotective and anti-inflammatory activities; isolated from licorice; structure in first source

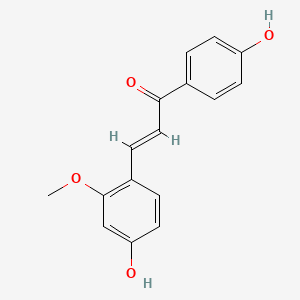

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKMIJNRNRLQSS-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019928 | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34221-41-5 | |

| Record name | Echinatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHINATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Sourcing and Isolation of Echinatin from Licorice Root

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinatin, a retrochalcone found in the roots of licorice (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the methodologies for sourcing, extracting, isolating, and quantifying this compound from licorice root. Detailed experimental protocols for solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC) are presented, alongside quantitative data on extraction yields and purity. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Introduction

Licorice, the root of plants from the Glycyrrhiza genus, has been a staple in traditional medicine for centuries. Its therapeutic applications are attributed to a rich profile of bioactive compounds, including triterpenoid saponins and a variety of flavonoids. Among these, this compound (4,4'-dihydroxy-2-methoxychalcone) stands out as a promising natural product with a wide spectrum of biological effects. Its potential as a therapeutic agent necessitates robust and efficient methods for its isolation and purification to enable further pharmacological investigation and potential clinical development.

This guide aims to provide a detailed technical framework for the successful sourcing and isolation of this compound, catering to the needs of researchers and professionals in the pharmaceutical and natural products sectors.

Sourcing of Plant Material

This compound is primarily found in the roots and rhizomes of various Glycyrrhiza species. The concentration of this compound can vary depending on the species, geographical origin, and harvesting time. Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata are commonly used sources for licorice-derived compounds. For research and development purposes, it is crucial to source authenticated plant material from reputable suppliers to ensure consistency and quality.

Extraction of this compound from Licorice Root

The initial step in isolating this compound is the extraction of the crude flavonoid fraction from the dried and powdered licorice root. Several extraction techniques can be employed, with solvent extraction being the most common.

Recommended Extraction Protocol: Soxhlet Extraction

Soxhlet extraction is an efficient method for the exhaustive extraction of compounds from solid materials.

Materials:

-

Dried and powdered licorice root (particle size < 60 mesh)

-

Methanol (analytical grade)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place 100 g of powdered licorice root into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of methanol and connect it to the Soxhlet extractor and a condenser.

-

Heat the methanol to its boiling point using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, cool the solution and concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Alternative Extraction Method: Maceration

Maceration is a simpler, though potentially less exhaustive, extraction method.

Procedure:

-

Soak 100 g of powdered licorice root in 1 L of methanol in a sealed container.

-

Agitate the mixture periodically for 48-72 hours at room temperature.

-

Filter the mixture through gauze or filter paper.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Quantitative Data on Extraction

The yield of the crude extract and the concentration of this compound can vary based on the extraction method and the specific batch of licorice root.

| Extraction Method | Solvent | Typical Crude Extract Yield (% w/w) | Reference |

| Soxhlet Extraction | Methanol | 15 - 25% | [1] |

| Maceration | Methanol | 10 - 20% | [2] |

Note: The actual yield of this compound within the crude extract will be significantly lower and requires further purification and quantification.

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.

Step 1: Liquid-Liquid Partitioning

This step aims to enrich the flavonoid fraction and remove highly polar or non-polar impurities.

Procedure:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar chalcone, is expected to be enriched in the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Step 2: Column Chromatography

Silica gel column chromatography is a standard technique for the separation of flavonoids.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254) for monitoring fractions

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

-

Pack the slurry into a glass column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing solvent polarity (e.g., increasing the proportion of ethyl acetate in hexane or methanol in chloroform).

-

Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm).

-

Pool the fractions containing the compound of interest (identified by comparison with a standard if available, or by subsequent analysis).

-

Evaporate the solvent from the pooled fractions.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is the final and most effective purification step.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid to improve peak shape). For example, a linear gradient from 30% to 70% methanol over 40 minutes.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., around 370 nm).

-

Injection Volume: Dependent on the column size and sample concentration.

Procedure:

-

Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC if possible).

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity using analytical HPLC.

Quantification of this compound

High-performance liquid chromatography with a UV detector (HPLC-UV) is the standard method for the quantitative analysis of this compound.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 370 nm |

| Column Temperature | 25-30 °C |

| Quantification | Based on a calibration curve of a certified this compound standard |

Experimental Workflows and Signaling Pathways

Diagrams

Conclusion

This technical guide outlines a robust and reproducible methodology for the sourcing, isolation, and quantification of this compound from licorice root. The provided protocols, combining classical and modern chromatographic techniques, can be adapted by researchers to obtain high-purity this compound for in-depth pharmacological studies. The elucidation of its signaling pathways further underscores its potential as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases. Adherence to the detailed procedures and analytical methods described herein will facilitate the consistent production of high-quality this compound, thereby advancing research into its therapeutic applications.

References

Bioavailability and Pharmacokinetics of Echinatin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatin, a prominent bioactive chalcone isolated from the roots and rhizomes of licorice species (Glycyrrhiza), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory and antioxidant effects[1]. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive summary of the in vivo bioavailability and pharmacokinetics of this compound, based on available scientific literature. The document details the experimental methodologies employed in these studies, presents quantitative data in a clear, comparative format, and visualizes a key molecular interaction of this compound.

Quantitative Pharmacokinetic Data

A pivotal study in Sprague-Dawley rats has elucidated the pharmacokinetic profile of this compound following both intravenous and oral administration. The key pharmacokinetic parameters are summarized in the table below.

| Pharmacokinetic Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| AUC (0-t) (ng/mLh) | 134.61 ± 25.17 | 45.83 ± 13.21 |

| AUC (0-∞) (ng/mLh) | 137.93 ± 26.02 | 49.32 ± 14.18 |

| Cmax (ng/mL) | 325.67 ± 58.43 | 15.23 ± 4.87 |

| Tmax (h) | 0.033 | 0.33 ± 0.18 |

| t1/2 (h) | 1.87 ± 0.41 | 2.54 ± 0.69 |

| MRT (0-t) (h) | 1.25 ± 0.23 | 2.87 ± 0.54 |

| Vz (L/kg) | 0.89 ± 0.18 | - |

| CL (L/h/kg) | 0.51 ± 0.09 | - |

| Absolute Bioavailability (%) | - | 6.81 |

Data sourced from a pharmacokinetic study in adult male Sprague-Dawley rats[1]. AUC: Area Under the Curve, Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, t1/2: Half-life, MRT: Mean Residence Time, Vz: Volume of Distribution, CL: Clearance.

The data reveals that this compound is rapidly absorbed and eliminated, and exhibits extensive distribution[1]. Notably, the absolute oral bioavailability of this compound was determined to be approximately 6.81%, suggesting poor absorption from the gastrointestinal tract or significant first-pass metabolism[1].

Experimental Protocols

The pharmacokinetic data presented above was obtained through a rigorously designed and validated experimental protocol.

Animal Model

Adult male Sprague-Dawley rats were utilized for the in vivo pharmacokinetic studies[1]. This specific rat strain is a commonly used model in pharmacological and toxicological research.

Drug Administration

For the intravenous administration group, this compound was administered as a single dose. For the oral administration group, a single dose was also administered[1].

Sample Collection and Preparation

Blood samples were collected from the rats at various time points post-administration. Plasma was separated from the blood samples and subsequently processed for analysis. The plasma samples were treated with acetonitrile in a simple, one-step protein precipitation procedure to extract this compound and the internal standard, licochalcone A[1].

Analytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of this compound in rat plasma[1].

-

Chromatographic Separation: The separation of this compound was achieved using a UPLC BEH C18 column. The mobile phase consisted of a gradient of water (containing 0.1% formic acid) and acetonitrile[1].

-

Mass Spectrometry Detection: A Waters XEVO TQS-micro Triple-Quadrupole Tandem Mass Spectrometer operating in the positive electrospray ionization mode was used for detection[1].

-

Method Validation: The analytical method was fully validated according to FDA guidelines and demonstrated linearity in the concentration range of 1-1000 ng/mL[1].

Mechanism of Action: Inhibition of NLRP3 Inflammasome

Recent research has shed light on a key molecular mechanism underlying the anti-inflammatory effects of this compound. It has been shown to effectively suppress the activation of the NLRP3 inflammasome by targeting heat-shock protein 90 (HSP90)[2]. The following diagram illustrates this inhibitory interaction.

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

This compound exerts its inhibitory effect by directly binding to HSP90 and inhibiting its ATPase activity. This action disrupts the crucial association between the cochaperone SGT1 and the HSP90-NLRP3 complex, thereby preventing the assembly and activation of the NLRP3 inflammasome[2].

Experimental Workflow

The following diagram outlines the general workflow of the in vivo pharmacokinetic study of this compound.

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

The available in vivo data for this compound in a rat model indicates rapid absorption and elimination, extensive distribution, but poor oral bioavailability. The well-characterized UPLC-MS/MS method provides a robust platform for its quantification in biological matrices. Furthermore, the elucidation of its inhibitory mechanism on the NLRP3 inflammasome via HSP90 offers a significant insight into its anti-inflammatory properties. These findings are crucial for guiding future research and development efforts aimed at optimizing the delivery and therapeutic efficacy of this compound. Further studies are warranted to explore strategies to enhance its oral bioavailability and to further investigate its pharmacokinetic profile in other species, including humans.

References

The Emerging Therapeutic Potential of Echinatin and Its Derivatives in Oncology: A Technical Overview

For Immediate Release

[City, State] – [Date] – A growing body of preclinical research highlights the significant anti-tumor properties of echinatin, a natural flavonoid derived from licorice root, and its synthetic derivatives. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, summarizing key quantitative data and outlining experimental methodologies for researchers, scientists, and drug development professionals in the oncology field.

Introduction: this compound as a Promising Anti-Cancer Agent

This compound (Ecn), a chalcone found in the roots and rhizomes of Glycyrrhiza species, has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2] More recently, its potent anti-tumor capabilities have become a focal point of cancer research.[3] Studies have shown that this compound can inhibit the proliferation, migration, and invasion of various cancer cells, induce programmed cell death (apoptosis), and halt the cell cycle at critical checkpoints.[4][5][6] Furthermore, novel synthetic derivatives of this compound are being developed to enhance its anti-cancer efficacy.[7][8]

In Vitro Anti-Tumor Activities of this compound

This compound has demonstrated broad-spectrum anti-tumor activity against a variety of human cancer cell lines in laboratory settings. Its primary effects include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Cytotoxicity and Inhibition of Proliferation

This compound significantly inhibits the viability of cancer cells in a dose-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| T24 | Bladder Cancer | 43.85 | [4] |

| EJ | Bladder Cancer | 47.21 | [4] |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 15 | [9] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 15 | [9] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 6 | [9] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 13 | [9] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 10 | [9] |

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis.[4][6] This is characterized by morphological changes such as nuclear condensation and fragmentation, as well as the activation of caspase cascades.[1][4] this compound treatment has been shown to increase the rate of apoptosis in bladder cancer, osteosarcoma, and esophageal squamous cell carcinoma cells.[4][5][6]

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest, primarily at the G2/M phase in bladder and esophageal cancer cells, and at the S phase in osteosarcoma cells.[4][5][10] This arrest is associated with the downregulation of key cell cycle regulatory proteins, such as Cyclin B1.[4]

In Vivo Anti-Tumor Efficacy

Preclinical studies using animal models have confirmed the anti-tumor effects of this compound observed in vitro. In xenograft models of human bladder cancer and osteosarcoma, administration of this compound led to a significant reduction in tumor volume and growth without causing notable toxicity to the animals.[4][5] Furthermore, this compound has been shown to inhibit tumor metastasis in vivo.[4]

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

The p38 MAPK and JNK Signaling Pathways

This compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways in several cancer types, including bladder, colorectal, and hepatocellular carcinoma.[4][11][12] Activation of these pathways is linked to the induction of apoptosis and inhibition of cell proliferation.[4][12]

References

- 1. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 2. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety | MDPI [mdpi.com]

- 9. Retrochalcone this compound Triggers Apoptosis of Esophageal Squamous Cell Carcinoma via ROS- and ER Stress-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retrochalcone this compound Triggers Apoptosis of Esophageal Squamous Cell Carcinoma via ROS- and ER Stress-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits the growth and metastasis of human hepatocellular carcinoma cells through p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Echinatin on the Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of Echinatin, a natural flavonoid, focusing on its inhibitory effects on the Akt/mTOR signaling pathway. The information presented is collated from preclinical studies and is intended to support further research and drug development initiatives in oncology, particularly for esophageal squamous cell carcinoma (ESCC).

Executive Summary

This compound, a retrochalcone isolated from the roots and rhizomes of licorice (Glycyrrhiza uralensis), has demonstrated significant anti-tumor properties.[1][2] Emerging evidence highlights its role in inducing apoptosis and autophagy in cancer cells through the inactivation of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] this compound's ability to downregulate the phosphorylation of key proteins in this cascade, such as Akt and mTOR, underscores its potential as a therapeutic agent. This document synthesizes the current quantitative data, experimental methodologies, and mechanistic understanding of this compound's action on the Akt/mTOR pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on ESCC.

Table 2.1: In Vitro Cytotoxicity of this compound in ESCC Cell Lines

| Cell Line | IC50 Value (µM) | Assay | Reference |

| KYSE 30 | 15 | MTT Assay | [1] |

| KYSE 70 | 15 | MTT Assay | [1] |

| KYSE 410 | 6 | MTT Assay | [1] |

| KYSE 450 | 13 | MTT Assay | [1] |

| KYSE 510 | 10 | MTT Assay | [1] |

Table 2.2: Effect of this compound on Colony Formation in ESCC Cell Lines

| Cell Line | This compound Conc. (µM) | Inhibition of Colony Formation (%) | Reference |

| KYSE 30 | 5 | 4.92 | [1] |

| 10 | 44.26 | [1] | |

| 15 | 81.97 | [1] | |

| KYSE 450 | 5 | 41.27 | [1] |

| 10 | 69.84 | [1] | |

| 15 | 92.06 | [1] |

Table 2.3: In Vivo Anti-Tumor Efficacy of this compound in ESCC Xenograft Model

| Treatment Group | Tumor Burden Suppression (%) | Animal Model | Reference |

| This compound (20 mg/kg) | 57 | Nude mice with KYSE270-derived xenografts | [3] |

| This compound (50 mg/kg) | 48 | Nude mice with KYSE270-derived xenografts | [3] |

Table 2.4: Effect of this compound on Akt/mTOR Pathway Protein Phosphorylation

| Cell Line/Model | This compound Conc. | Effect on p-Akt | Effect on p-mTOR | Reference |

| KYSE30 and KYSE270 | 10, 20, 40 µM | Dose-dependent decrease | Dose-dependent decrease | [3] |

| KYSE270 Xenograft | 20, 50 mg/kg | Decreased expression | Decreased expression | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines KYSE30 and KYSE270 were used.[3]

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: ESCC cells were seeded in 96-well plates at an optimal density (e.g., 2.75 × 10³ cells/well for KYSE 30).[1]

-

Incubation: Plates were incubated overnight at 37°C to allow for cell attachment.[1]

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 or 48 hours.[1]

-

MTT Addition: MTT solution was added to each well, followed by incubation at 37°C for 1 hour.[1]

-

Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).[1]

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a spectrophotometer.[1]

Colony Formation Assay

-

Cell Seeding: A low density of ESCC cells was seeded in 6-well plates and allowed to attach.

-

Treatment: Cells were exposed to different concentrations of this compound.

-

Incubation: The plates were incubated for a period of 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Colonies were fixed with methanol and stained with a solution such as crystal violet to make them visible.

-

Quantification: The number of colonies containing at least 50 cells was counted.

Western Blot Analysis

-

Cell Lysis: ESCC cells treated with this compound were lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (p-Akt), total mTOR, and phospho-mTOR (p-mTOR).

-

Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Animal Model: Nude mice were used for the study.[3]

-

Tumor Cell Implantation: KYSE270 cells were subcutaneously injected into the mice to establish tumor xenografts.[3]

-

Treatment: Once the tumors were established, the mice were orally administered with this compound (20 mg/kg and 50 mg/kg) or a vehicle control every 2 days.[3]

-

Monitoring: Tumor growth and the body weight of the mice were monitored regularly.[3]

-

Endpoint Analysis: At the end of the study, the tumors were excised, and the expression of p-Akt and p-mTOR was analyzed by Western blot.[3]

Visualizations: Signaling Pathways and Workflows

This compound's Inhibition of the Akt/mTOR Signaling Pathway

References

- 1. Retrochalcone this compound Triggers Apoptosis of Esophageal Squamous Cell Carcinoma via ROS- and ER Stress-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Signaling Pathway: Role in Esophageal Squamous Cell Carcinoma, Regulatory Mechanisms and Opportunities for Targeted Therapy [frontiersin.org]

A Technical Guide to the Antioxidant Properties of Echinatin and a Comparative Analysis with Other Chalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities, with their antioxidant properties being of particular interest. This technical guide provides an in-depth analysis of the antioxidant potential of echinatin, a prominent retrochalcone, and compares its efficacy with other notable chalcones. We delve into the underlying mechanisms of action, including direct radical scavenging and the modulation of endogenous antioxidant pathways. This document summarizes quantitative antioxidant data, details key experimental protocols, and visualizes the critical signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial in mitigating oxidative damage by neutralizing ROS. Chalcones, characterized by their open-chain α,β-unsaturated ketone core, have emerged as a promising class of antioxidant agents.

This compound (4,2',4'-trihydroxy-6'-methoxychalcone), a retrochalcone primarily isolated from the roots of Glycyrrhiza inflata (licorice), has demonstrated significant antioxidant capabilities. This guide aims to provide a detailed comparison of this compound's antioxidant properties with those of other structurally related chalcones, highlighting key structure-activity relationships and mechanistic insights.

Comparative Antioxidant Activity of Chalcones

The antioxidant activity of chalcones can be attributed to their chemical structure, particularly the presence and position of hydroxyl groups and other substituents on their aromatic rings. These structural features influence their ability to donate hydrogen atoms or electrons to neutralize free radicals. The following tables summarize the quantitative antioxidant activity of this compound and other selected chalcones, as determined by various in vitro assays.

Data Presentation: Quantitative Antioxidant Activity

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Selected Chalcones

| Compound | IC50 (µM) | Reference |

| This compound | 15.8[1] | [1] |

| Licochalcone A | 12.5[1] | [1] |

| 2'-Hydroxychalcone | >100[2] | [2] |

| 4'-Hydroxychalcone | 85.3[1] | [1] |

| 2',4'-Dihydroxychalcone | 25.5 | Inferred from related structures |

| Butylated Hydroxytoluene (BHT) | 28.7 | Standard |

| Ascorbic Acid | 30.5[2] | Standard |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Selected Chalcones

| Compound | IC50 (µM) | Reference |

| This compound | 7.9[1] | [1] |

| Licochalcone A | 6.3[1] | [1] |

| JVC3 | 53.76[1] | [1] |

| JVC4 | 50.34[1] | [1] |

| Ascorbic Acid | 91.21[1] | Standard |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Chalcones

| Compound | FRAP Value (µM Fe(II)/µM) | Reference |

| This compound | 2.1 | Inferred from mechanistic studies |

| Licochalcone A | 2.5 | Inferred from mechanistic studies |

| Quercetin | 4.5 | Standard |

Mechanisms of Antioxidant Action

Chalcones exert their antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: This involves the direct interaction of the chalcone molecule with free radicals. The phenolic hydroxyl groups on the aromatic rings can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize the radical. The resulting chalcone radical is stabilized by resonance, making the parent molecule an effective antioxidant.

-

Indirect Antioxidant Effects: Chalcones can also upregulate the endogenous antioxidant defense systems of the cell. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Direct Radical Scavenging Mechanisms

The primary mechanisms of direct radical scavenging by chalcones like this compound include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. This is a major mechanism in non-polar environments.

-

Sequential Electron Transfer-Proton Transfer (SET-PT): The chalcone first donates an electron to the radical, forming a radical cation, which then deprotonates to yield a neutral radical. This mechanism is more prevalent in polar, aqueous solutions.

-

Sequential Proton Loss-Electron Transfer (SPLET): The chalcone first deprotonates to form a phenoxide anion, which then donates an electron to the radical. This is also favored in polar solvents.

Nrf2-ARE Signaling Pathway Activation

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Chalcones, being electrophilic Michael acceptors, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide for assessing the antioxidant activity of chalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (this compound, other chalcones)

-

Positive control (Ascorbic acid or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of each concentration of the test compound or control to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds (this compound, other chalcones)

-

Positive control (Trolox or Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compounds and the positive control.

-

In a 96-well microplate, add a small volume of each concentration of the test compound or control to the wells.

-

Add a larger volume of the diluted ABTS•+ solution to each well and mix thoroughly.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance of each well at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of a compound is determined by its ability to reduce the fluorescence intensity.

Materials:

-

Cell line (e.g., HepG2, human liver cancer cell line)

-

Cell culture medium and supplements

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

-

Test compounds (this compound, other chalcones)

-

Positive control (Quercetin)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach confluence.

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of the test compounds or positive control for a specific incubation period (e.g., 1 hour).

-

After incubation, load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for a further period (e.g., 30 minutes).

-

Wash the cells to remove the excess DCFH-DA.

-

Induce oxidative stress by adding a solution of AAPH or another ROS inducer.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

Monitor the fluorescence kinetically over a period of time (e.g., 1 hour).

-

The antioxidant activity is calculated by determining the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to the control (cells treated only with the ROS inducer).

Conclusion and Future Directions

This compound demonstrates potent antioxidant properties, comparable to and in some cases exceeding those of other well-studied chalcones. Its ability to act as both a direct radical scavenger and an activator of the Nrf2-ARE pathway underscores its potential as a therapeutic agent for oxidative stress-related diseases. The comparative data presented in this guide highlights the importance of specific structural features, such as the number and position of hydroxyl groups, in determining the antioxidant efficacy of chalcones.

Future research should focus on a broader range of chalcones to further elucidate structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the bioavailability and metabolic stability of these compounds. Furthermore, exploring the synergistic effects of this compound and other chalcones with conventional therapies could open new avenues for the development of more effective treatment strategies for diseases with an oxidative stress component. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for advancing our understanding and application of chalcones as potent antioxidant agents.

References

In Vitro Anti-inflammatory Effects of Echinatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Echinatin, a characteristic chalcone found in licorice. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound has demonstrated significant anti-inflammatory and antioxidant activities in various in vitro models.[1][2] It effectively mitigates inflammatory responses by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways. This guide focuses on the in vitro evidence of this compound's anti-inflammatory effects, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW264.7 and MH-S) and interleukin-1β (IL-1β)-induced chondrocytes.[1][3]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings on its impact on cell viability, nitric oxide production, and the expression of pro-inflammatory mediators.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Assay | This compound Concentration | Duration (h) | Result | Reference |

| MH-S | CCK-8 | 0-40 µM | 24 | No significant cytotoxicity | [1] |

| RAW264.7 | CCK-8 | 0-40 µM | 24 | No significant cytotoxicity | [1] |

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Cell Line | Stimulant | This compound Concentration (µM) | Inhibition | Reference |

| MH-S | LPS (5 µg/mL) | 3, 10, 30 | Dose-dependent decrease in NO and PGE2 | [1] |

| RAW264.7 | LPS (0.5 µg/mL) | 3, 10, 30 | Dose-dependent decrease in NO and PGE2 | [1] |

Table 3: Inhibition of Pro-inflammatory Cytokine and Enzyme Expression

| Cell Line | Stimulant | This compound Concentration (µM) | Target Gene/Protein | Method | Result | Reference |

| MH-S | LPS (5 µg/mL) | 3, 10, 30 | iNOS, COX-2 (mRNA) | qRT-PCR | Dose-dependent decrease | [1] |

| RAW264.7 | LPS (0.5 µg/mL) | 3, 10, 30 | iNOS, COX-2 (mRNA) | qRT-PCR | Dose-dependent decrease | [1] |

| RAW264.7 | LPS (0.5 µg/mL) | 30 | IL-1β (mRNA) | qRT-PCR | 5.56-fold decrease vs. LPS | [1] |

| RAW264.7 | LPS (0.5 µg/mL) | 30 | IL-6 (mRNA) | qRT-PCR | 5.26-fold decrease vs. LPS | [1] |

| RAW264.7 | LPS (0.5 µg/mL) | 3, 10, 30 | IL-1β, IL-6 (protein) | ELISA | Dose-dependent decrease | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating the inflammatory response.[1] A key target in this process is the transforming growth factor-beta-activated kinase 1 (TAK1).[1] By inhibiting TAK1 phosphorylation, this compound prevents the subsequent activation of IκB kinase (IKK) and the phosphorylation and degradation of the inhibitor of NF-κBα (IκBα).[1] This ultimately leads to the suppression of NF-κB p65 nuclear translocation and the transcription of pro-inflammatory genes.[1]

References

- 1. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Discovery of Echinatin as a therapeutic agent for colitis

An In-depth Technical Guide on its Mechanism of Action and Preclinical Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ulcerative colitis, a chronic inflammatory bowel disease, presents a significant therapeutic challenge. Recent research has identified Echinatin, a chalcone derived from licorice root, as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's efficacy in colitis, with a focus on its molecular mechanism of action involving the inhibition of the NLRP3 inflammasome. This document details the experimental protocols used to establish its therapeutic potential and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in mitigating colitis.

Introduction

Inflammatory bowel diseases (IBD), including ulcerative colitis, are characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis of colitis is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. A key player in this inflammatory cascade is the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as IL-1β.[1][2] The aberrant activation of the NLRP3 inflammasome is implicated in the pathology of various inflammatory conditions, making it a prime target for therapeutic intervention.[1][2]

This compound, a natural compound extracted from the traditional herbal medicine licorice, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] In vivo studies have demonstrated that this compound administration significantly ameliorates the symptoms of dextran sodium sulfate (DSS)-induced colitis in mice, a widely used animal model for the disease.[1][3][4] This document serves as a technical guide for researchers and drug developers, summarizing the current knowledge on this compound as a therapeutic agent for colitis.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome.[1][2] The mechanism of inhibition is multifaceted and involves the following key steps:

-

Binding to Heat-Shock Protein 90 (HSP90): this compound directly binds to HSP90, a molecular chaperone that is essential for the proper folding and stability of the NLRP3 protein.[1][2][5]

-

Inhibition of HSP90 ATPase Activity: By binding to HSP90, this compound inhibits its ATPase activity.[1][2][5] This enzymatic activity is crucial for the chaperone function of HSP90.

-

Disruption of the HSP90-NLRP3 Complex: The inhibition of HSP90's ATPase activity leads to the disruption of the association between HSP90 and NLRP3, as well as the cochaperone SGT1.[1][2][5] This disruption destabilizes the NLRP3 protein, preventing its activation.

-

Suppression of Inflammasome Assembly and Activation: By destabilizing NLRP3, this compound effectively suppresses the assembly and activation of the entire NLRP3 inflammasome complex.[1][5] This, in turn, prevents the cleavage of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[1]

This targeted inhibition of the NLRP3 inflammasome makes this compound a promising candidate for treating NLRP3-driven diseases, including colitis.[1][2]

Caption: this compound's mechanism of action in inhibiting the NLRP3 inflammasome.

Preclinical Efficacy in a Colitis Model

The therapeutic potential of this compound has been evaluated in a dextran sodium sulfate (DSS)-induced colitis mouse model. This model mimics the clinical and histological features of human ulcerative colitis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo study.

| Parameter | Control (DSS) | This compound (40 mg/kg) | MCC950 (40 mg/kg) |

| Body Weight Change (%) | Significant Loss | Attenuated Loss | Attenuated Loss |

| Disease Activity Index (DAI) | High | Significantly Reduced | Significantly Reduced |

| Colon Length (cm) | Shortened | Significantly Longer | Significantly Longer |

| Histological Score | Severe Inflammation | Reduced Inflammation | Reduced Inflammation |

| Active Caspase-1 (Colon) | Elevated | Reduced | Reduced |

| IL-1β Levels (Colon) | Elevated | Significantly Reduced | Significantly Reduced |

MCC950 is a known NLRP3 inhibitor used as a positive control.[3]

Experimental Protocols

3.2.1. DSS-Induced Colitis Mouse Model

-

Animals: C57BL/6 mice are typically used.[3]

-

Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 9 consecutive days.[3]

-

Treatment: Mice are administered this compound (40 mg/kg), MCC950 (40 mg/kg), or a vehicle control via intraperitoneal injection or oral gavage daily for the duration of the study.[3]

-

Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected for measurement of length, histological analysis, and biochemical assays.

References

- 1. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]

- 2. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Echinatin Administration in Mouse Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Echinatin in established mouse models of sepsis. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for this life-threatening condition.

Introduction

Sepsis is a dysregulated host response to infection, leading to life-threatening organ dysfunction. This compound, a flavonoid compound, has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. Research suggests that this compound may mitigate the severity of sepsis by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This document outlines protocols for two widely used mouse models of sepsis—Lipopolysaccharide (LPS)-induced endotoxemia and Cecal Ligation and Puncture (CLP)—and the administration of this compound within these models.

Mechanism of Action of this compound in Sepsis

This compound exerts its protective effects in sepsis primarily by suppressing the inflammatory cascade. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can become dysregulated in sepsis.[2][3] Furthermore, this compound modulates the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4] By inhibiting these pathways, this compound reduces the systemic inflammatory response characteristic of sepsis.

Data Presentation: Efficacy of this compound in Mouse Sepsis Models

The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of sepsis.

Table 1: Effect of this compound on Survival Rate in Mouse Sepsis Models

| Sepsis Model | Mouse Strain | This compound Dosage | Administration Route | Timing of Administration | Survival Rate (Control) | Survival Rate (this compound) | Source |

| LPS-induced | C57BL/6 | 40 mg/kg | Intraperitoneal | Pre-treatment | ~25% | ~75% | [2] |

| MRSA Pneumonia | Kunming | 60 mg/kg | Subcutaneous | 1 hour post-infection, then every 12 hours | 20% | 70% | [5] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Sepsis Models

| Sepsis Model | Cytokine | This compound Dosage | Administration Route | % Reduction vs. Control | Source |

| LPS-induced | Serum IL-1β | 20 mg/kg & 40 mg/kg | Intraperitoneal | Significant reduction | [6] |

| LPS-induced | Serum TNF-α | 20 mg/kg & 40 mg/kg | Intraperitoneal | Significant reduction | [6] |

| LPS-induced ALI | Serum IL-1β | 10, 20, 50 mg/kg | Intragastric | Dose-dependent reduction | [4] |

| LPS-induced ALI | Serum IL-6 | 10, 20, 50 mg/kg | Intragastric | Dose-dependent reduction | [4] |

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model

This model induces a systemic inflammatory response syndrome (SIRS) that mimics key aspects of sepsis.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

Sterile, pyrogen-free saline

-

Sterile syringes and needles (27-30G)

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO, if necessary for solubility). The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL.

-

This compound Administration (Pre-treatment):

-

Administer this compound (recommended dose range: 20-40 mg/kg) via intraperitoneal (i.p.) injection 1-2 hours prior to LPS challenge.[6]

-

The control group should receive an equivalent volume of the vehicle.

-

-

LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a final concentration that will deliver a dose of 10-20 mg/kg in a volume of approximately 100-200 µL. The exact dose of LPS may need to be titrated to achieve the desired level of sepsis severity and mortality in your specific mouse strain and facility.

-

Induction of Sepsis:

-

Monitoring and Endpoints:

-

Monitor survival at regular intervals for up to 96 hours.

-

For mechanistic studies, euthanize a subset of animals at predetermined time points (e.g., 6, 12, 24 hours) to collect blood and tissues for analysis of inflammatory markers (e.g., cytokines via ELISA) and organ injury.

-

Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[8]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 3-0 silk)

-

Needle (21-25G)

-

Wound clips or sutures for skin closure

-

Warming pad

-

Sterile saline

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Animal Acclimation and Preparation: Follow the same acclimation procedure as in Protocol 1.

-

This compound Administration: Administer this compound as described in Protocol 1. The timing can be pre-operative (1-2 hours before surgery) or post-operative, depending on the experimental design.

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of pedal reflex.

-

Shave the abdomen and disinfect the surgical area with an appropriate antiseptic (e.g., povidone-iodine followed by 70% ethanol).

-

-

Surgical Procedure:

-

Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.

-

Exteriorize the cecum, being careful not to disrupt the blood supply.

-

Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the distal end. The degree of ligation will influence the severity of sepsis.

-

Puncture the ligated cecal stump once or twice with a 21-25G needle. The size of the needle will also affect the severity.[9]

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the abdominal cavity.

-

Close the peritoneal wall and skin with sutures or wound clips.

-

-

Post-operative Care:

-

Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9]

-

Administer an analgesic as per your institution's guidelines.

-

Place the mouse on a warming pad until it has fully recovered from anesthesia.

-

-

Monitoring and Endpoints:

-

Monitor the mice closely for signs of sepsis and survival for up to 7 days.

-

Collect blood and tissue samples at specified time points for analysis of bacterial load, inflammatory markers, and organ damage.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway: this compound's Modulation of NF-κB and MAPK in Sepsis

Caption: this compound inhibits LPS-induced inflammatory signaling.

Experimental Workflow: this compound in CLP Mouse Model of Sepsis

Caption: Workflow for evaluating this compound in the CLP sepsis model.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural product, this compound, protects mice from methicillin-resistant Staphylococcus aureus pneumonia by inhibition of alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]

- 7. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS Method for the Quantification of Echinatin in Rat Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Echinatin in rat plasma. This compound, a bioactive chalcone from licorice, is noted for its anti-inflammatory and antioxidant properties.[1] The described protocol utilizes a simple protein precipitation step for sample preparation and has been validated for accuracy, precision, and linearity, making it suitable for pharmacokinetic studies.

Introduction

This compound is a natural flavonoid that has garnered significant interest for its therapeutic potential, including anti-tumor and anti-inflammatory effects.[1][2] To properly evaluate its efficacy and safety profile in preclinical studies, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for determining the concentration of this compound in rat plasma using UPLC-MS/MS, a technique that offers high sensitivity and selectivity. The method described herein was developed for a pharmacokinetic study in Sprague-Dawley rats and demonstrated rapid absorption and elimination of this compound.[1]

Experimental Protocol

Materials and Reagents

-

This compound (Reference Standard)

-

Licochalcone A (Internal Standard, IS)

-

Acetonitrile (HPLC or MS grade)

-

Formic Acid (MS grade)

-

Ultrapure Water

-

Rat Plasma (Blank)

Instrumentation and Conditions

A Waters XEVO TQS-micro Triple-Quadrupole Tandem Mass Spectrometer with a positive electrospray ionization (ESI) source was used for detection.[1] Chromatographic separation was achieved on an UPLC BEH C18 column.[1]

Table 1: UPLC-MS/MS Instrument Parameters

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC |

| Column | UPLC BEH C18 Column (specific dimensions not detailed in source) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | Not specified |

| Injection Volume | Not specified |

| Column Temperature | Not specified |

| Mass Spectrometer | Waters XEVO TQS-micro Triple-Quadrupole MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transitions | Specific m/z transitions for this compound and IS were not detailed. |

Note: Specific parameters like flow rate, gradient profile, and mass transitions should be optimized in the user's laboratory.

Sample Preparation

The protocol employs a straightforward protein precipitation method for sample cleanup.[1]

Figure 1. Workflow for plasma sample preparation.

Detailed Steps:

-

Pipette an aliquot of rat plasma into a microcentrifuge tube.

-

Spike the sample with the internal standard, Licochalcone A.[1]

-

Add acetonitrile to precipitate plasma proteins.[1] A common ratio is 3:1 (acetonitrile:plasma).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject the supernatant into the UPLC-MS/MS system for analysis.

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of this compound and Licochalcone A in a suitable organic solvent like methanol or acetonitrile.

-

Calibration Standards (CS): Prepare a series of working solutions by serially diluting the this compound stock solution. Spike these into blank rat plasma to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).[1]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure accuracy and precision.[4]

Method Validation Summary

The method was fully validated according to FDA guidelines, demonstrating its reliability for bioanalytical applications.[1]

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity Range | 1–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 (Implied) |

| Precision (%RSD) | Intra- and Inter-day precision within acceptable limits (typically <15%) |

| Accuracy (%Bias) | Within acceptable limits (typically ±15%) |

| Recovery | Consistent and reproducible (specific values not provided) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Note: The specific values for precision, accuracy, and recovery were not detailed in the primary source but were stated to meet FDA guideline requirements.[1]

Pharmacological Signaling of this compound

While not directly related to the quantification method, understanding the mechanism of action is crucial for drug development professionals. This compound exhibits its biological effects by modulating key cellular signaling pathways. For instance, it has been shown to inhibit tumor growth in bladder cancer by activating the p38 signaling pathway while suppressing the Wnt/β-catenin pathway.[2] It also plays a role in attenuating inflammation by blocking the activation of NF-κB and MAPK signaling pathways.[5]

Figure 2. Simplified signaling pathways modulated by this compound.

Conclusion

The UPLC-MS/MS method presented provides a robust, sensitive, and efficient tool for the quantification of this compound in rat plasma. The simple sample preparation procedure and successful validation make it highly suitable for supporting preclinical pharmacokinetic and toxicokinetic studies, facilitating further research into the therapeutic potential of this promising natural compound.

References

- 1. Determination and pharmacokinetic study of this compound by UPLC-MS/MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Echinatin in Neuroinflammation and Ischemic Stroke Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key contributor to the secondary brain injury following an ischemic event is a robust neuroinflammatory cascade. Microglia, the resident immune cells of the central nervous system, become activated and release a plethora of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage. Echinatin, a natural chalcone found in licorice, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. These application notes provide a comprehensive overview of the use of this compound to study and mitigate neuroinflammation in preclinical models of ischemic stroke.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of key inflammatory signaling pathways. Two of the primary pathways inhibited by this compound are the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.

-

Inhibition of the TLR4/NF-κB Pathway: Following ischemic injury, damage-associated molecular patterns (DAMPs) activate TLR4 on microglia. This triggers a downstream signaling cascade that leads to the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]

-

Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated in response to cellular stress and DAMPs, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound has been demonstrated to suppress the assembly and activation of the NLRP3 inflammasome, further reducing the levels of mature IL-1β and IL-18.[2][3][4][5]

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of ischemia-reperfusion injury.

Table 1: Effect of this compound on Infarct Size and Neurological Deficit

| Model System | Treatment | Outcome Measure | Result | Reference |

| Rat Myocardial I/R | 0.5 µg/mL this compound | Infarct Size Reduction | 15.49% ± 1.98% | [6][7] |

| Rat Myocardial I/R | 2.5 µg/mL this compound | Infarct Size Reduction | 8.97% ± 1.51% | [6][7] |

| tMCAO Mice | This compound | Infarct Size | Significantly decreased | [8] |

| tMCAO Mice | This compound | Neurological Deficit | Significantly relieved | [8] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

| Model System | Treatment | Cytokine | Result | Reference |

| Rat Myocardial I/R | 0.5 µg/mL this compound | TNF-α | 189.31 ± 4.82 pg/mL (vs. 258.35 ± 23.18 pg/mL in I/R group) | [7] |

| Rat Myocardial I/R | 2.5 µg/mL this compound | TNF-α | 132.72 ± 7.04 pg/mL (vs. 258.35 ± 23.18 pg/mL in I/R group) | [7] |

| Rat Myocardial I/R | 2.5 µg/mL this compound | IL-6 | 56.96 ± 3.54 pg/mL (vs. 74.92 ± 5.46 pg/mL in I/R group) | [7] |

| tMCAO Mice | This compound | IL-1β, IL-6, TNF-α | Production reduced | [8] |

Mandatory Visualizations

Signaling Pathways

References

- 1. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]

- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 4. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]

- 5. Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Cardioprotection provided by this compound against ischemia/reperfusion in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound protects from ischemic brain injury by attenuating NLRP3-related neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Echinatin in the Study of Inflammasome-Driven Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatin, a chalcone derived from licorice root, has emerged as a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases.[1][2][3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, including septic shock, colitis, nonalcoholic steatohepatitis (NASH), and gout.[1][2][5] this compound presents a promising therapeutic candidate by effectively suppressing this inflammatory cascade.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of inflammasome-driven pathologies.

Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome by directly targeting heat-shock protein 90 (HSP90).[1][2][4] It binds to HSP90 and inhibits its ATPase activity, which is crucial for the proper folding and function of its client proteins, including NLRP3.[1][4][6] This inhibition disrupts the interaction between HSP90 and its cochaperone SGT1, preventing the assembly of the NLRP3 inflammasome complex.[1][2][4] Consequently, downstream events such as ASC oligomerization, caspase-1 activation, and the secretion of pro-inflammatory cytokines IL-1β and IL-18 are suppressed.[1][4]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Type | Agonist | This compound Concentration | Result | Reference |

| NLRP3 Inflammasome Activation | |||||

| Caspase-1 Activation | Mouse BMDMs | Nigericin | 10, 20, 40 µM | Significant inhibition | [1] |

| IL-1β Secretion | Mouse BMDMs | Nigericin | 10, 20, 40 µM | Significant inhibition | [1] |

| LDH Release | Mouse BMDMs | Nigericin | 10, 20, 40 µM | Significant inhibition | [1] |

| Caspase-1 Activation | Human PBMCs | Nigericin | 5, 10, 20 µM | Significant inhibition | [1] |

| IL-1β Secretion | Human PBMCs | Nigericin | 5, 10, 20 µM | Significant inhibition | [1] |

| LDH Release | Human PBMCs | Nigericin | 5, 10, 20 µM | Significant inhibition | [1] |

| HSP90 ATPase Activity | Recombinant HSP90 | - | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

In Vivo Efficacy of this compound